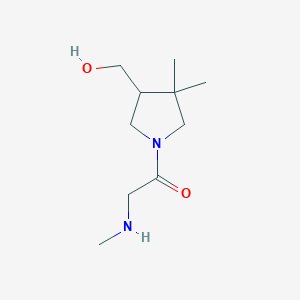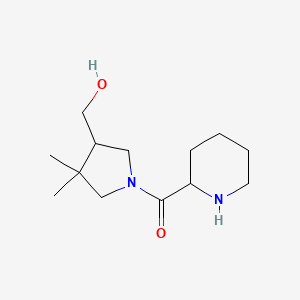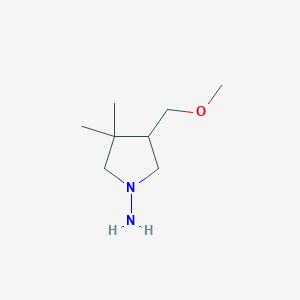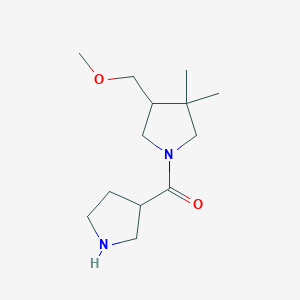
2-氯-1-(3,4-二氢异喹啉-2(1H)-基)丁酮
描述
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a small molecule that has been studied extensively for its potential applications in scientific research. This molecule, also known as 2-chloro-1-isoquinolin-2-ylbutan-1-one, has been found to have a wide range of biochemical and physiological effects, making it a promising tool for a variety of laboratory experiments. In
科学研究应用
光学和热物理研究
一项研究对与2-氯-1-(3,4-二氢异喹啉-2(1H)-基)丁酮结构相关的新物质进行了建模和合成,重点关注其分子性质和在近红外区域的最大吸收。合成的染料与磁铁矿(Fe3O4)纳米颗粒一起被纳入到一个耐热偏振器膜中,展示了在激光技术、偏振显微镜和其他光学仪器中的潜在应用,因为它具有高极化效率和热导率各向异性(Shahab et al., 2016)。
π-共轭系统的合成
另一项研究专注于超声辅助的Wittig反应,合成了3-取代的4-氯喹啉和喹啉-4(1H)-酮,展示了这种方法生成扩展的π-共轭系统的效率。这些化合物作为更复杂结构的前体,突显了它们在构建新的吖啶衍生物和其他有机化合物中的实用性(Frites et al., 2022)。
化学选择性叔丁氧羰基化
研究表明,一种相关化合物,1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉,可作为芳香族和脂肪族胺盐酸盐和酚的化学选择性叔丁氧羰基化试剂。这突显了它在温和条件下合成受保护的胺类和酚类中的应用,对各种化学合成有用(Ouchi et al., 2002)。
异喹啉的芳香化和官能化
一项研究通过对1-烷基-3,4-二氢异喹啉进行氯化,然后进行芳香化,提出了一种制备官能化异喹啉的途径。这种方法使得合成新型氯化的3,4-二氢异喹啉成为可能,作为进一步化学修饰的前体(Jacobs et al., 2009)。
属性
IUPAC Name |
2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYIUVZMZDJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

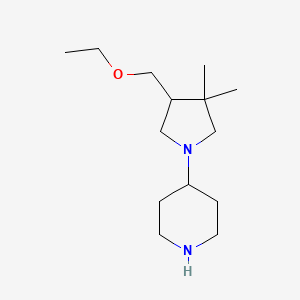
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)
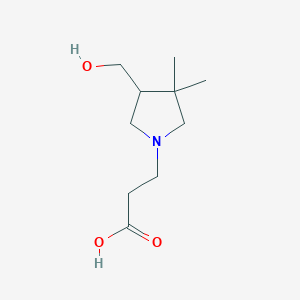
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479128.png)
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)
